(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Description
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system, with a hydroxymethyl (-CH2OH) substituent at the 2-position of the thieno[3,2-c]pyridine scaffold. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for derivatives with antiplatelet or central nervous system (CNS)-targeted activities . Its CAS registry number is 1428233-87-7, and it is structurally related to clinically significant agents such as prasugrel, a potent antiplatelet drug .
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFAMFNFIYCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228555 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-25-1 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thienopyridine core. The final step involves the reduction of the carbonyl group to yield the methanol derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and reduction reactions .
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol undergoes esterification with acyl chlorides or anhydrides. For example:
-
Reaction with acetic anhydride in pyridine yields the corresponding acetate ester .
-
4-Cyanobenzoyl chloride reacts under Schotten-Baumann conditions to form 2-(4-cyanobenzamido) derivatives.
Key Data:
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 2 hr | 85% | |
| 4-Cyanobenzoyl chloride | Dichloromethane, 0°C→RT | 78% |
Oxidation to Carboxylic Acid
Controlled oxidation converts the hydroxymethyl group to a carboxylic acid. KMnO₄ in acidic conditions (H₂SO₄/H₂O) is commonly used . The reaction proceeds via a ketone intermediate, confirmed by NMR monitoring .
Mechanism:
Optimization Notes:
Nucleophilic Substitution via Tosylate Intermediate
The hydroxyl group is activated by tosyl chloride (TsCl) in pyridine, forming a tosylate intermediate. This intermediate undergoes substitution with nucleophiles (e.g., NaN₃, KCN) :
| Step | Reagents/Conditions | Application Example |
|---|---|---|
| Tosylation | TsCl, pyridine, 0°C | 95% conversion |
| Azide substitution | NaN₃, DMF, 60°C, 6 hr | 82% yield |
Cross-Coupling Reactions
The thieno-pyridine core participates in Suzuki-Miyaura couplings when paired with aryl boronic acids. The hydroxymethyl group remains intact under Pd(PPh₃)₄ catalysis :
Example:
-
Coupling with 4-methoxyphenylboronic acid in toluene/EtOH (90°C, 12 hr) gives biaryl derivatives (73% yield) .
Reductive Amination
The alcohol is oxidized in situ to an aldehyde using Dess-Martin periodinane , followed by condensation with amines (e.g., 3,4,5-trimethoxyaniline ) and reduction with NaBH₃CN .
Critical Parameters:
Protection/Deprotection Strategies
Scientific Research Applications
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets. For example, in the context of its potential therapeutic effects, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 2-position modifications (e.g., -OH, -OAc) influence solubility and metabolic pathways. The hydroxymethyl group in the target compound increases hydrophilicity compared to acetate esters in prasugrel .
- 5-position substituents (e.g., benzyl, fluorophenyl, cyanophenyl) dictate target selectivity. Bulky hydrophobic groups in prasugrel enhance P2Y12 receptor antagonism, while polar groups in CNS-active derivatives facilitate blood-brain barrier crossing .
Pharmacological Activities
Antiplatelet Activity
- Hydroxymethyl may reduce potency compared to prasugrel’s acetate ester, which resists hydrolysis .
- Prasugrel : Irreversible P2Y12 antagonist with 10-fold higher potency than clopidogrel due to optimized 5-position substituents .
- Zhou et al.’s Compound C1 : Demonstrated superior antiplatelet activity to ticlopidine, attributed to electron-withdrawing substituents enhancing receptor binding .
CNS Activity
- Oxadiazole Derivatives : Exhibit affinity for serotonin and dopamine receptors, making them candidates for schizophrenia and depression . The target compound’s polar hydroxymethyl group may limit CNS penetration compared to sulfonyl or oxadiazole groups.
Physicochemical and Crystallographic Properties
- Crystal Packing : X-ray studies of prasugrel analogs reveal planar ester chains and half-chair conformations of the tetrahydropyridine ring, critical for molecular stability . The target compound’s hydroxymethyl group may introduce additional hydrogen-bonding interactions, altering crystal packing .
Biological Activity
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
1. Chemical Structure and Properties
The compound belongs to the class of tetrahydrothieno[3,2-c]pyridines, which are characterized by a fused thiophene and pyridine ring system. The presence of a hydroxymethyl group at the 2-position enhances its reactivity and potential biological interactions.
2. Anticancer Activity
Numerous studies have investigated the anticancer properties of tetrahydrothieno[3,2-c]pyridine derivatives, including this compound.
2.1 In Vitro Studies
- Cell Viability Assays : In vitro assays have demonstrated that compounds based on the tetrahydrothieno[3,2-c]pyridine framework exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.1 μM to over 20 μM across different cell lines like HeLa and CEM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | CEM | 2.3 |
| Compound C | L1210 | 2.8 |
- Mechanism of Action : These compounds primarily exert their effects by inhibiting tubulin polymerization at the colchicine site, which disrupts microtubule dynamics essential for cancer cell proliferation .
2.2 Selectivity for Cancer Cells
Research indicates that certain derivatives of tetrahydrothieno[3,2-c]pyridine demonstrate selective toxicity towards cancer cells while sparing normal human cells. For example, compounds tested against peripheral blood mononuclear cells (PBMC) from healthy donors showed IC50 values exceeding 20 μM, suggesting a favorable therapeutic index .
3.1 P2Y12 Receptor Antagonism
Recent studies have highlighted the potential of tetrahydrothieno[3,2-c]pyridine derivatives as P2Y12 receptor antagonists. This receptor plays a critical role in platelet aggregation and thrombus formation:
- Activity : Some analogs showed promising antiplatelet activity comparable to established drugs like prasugrel and aspirin .
| Analog | Activity Level |
|---|---|
| Compound D | High |
| Compound E | Moderate |
4.1 Case Study: Antitumor Activity
A study focused on a specific derivative demonstrated its ability to reduce cancer stem cell fractions in breast cancer models by shifting metabolism from lipid to glucose utilization. This indicates not only a direct cytotoxic effect but also an impact on cancer stem cell dynamics .
4.2 Case Study: Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between tetrahydrothieno[3,2-c]pyridine derivatives and their biological targets. These studies revealed critical interactions that contribute to their inhibitory potency against various enzymes involved in cancer progression and metastasis .
5. Conclusion
The biological activity of this compound showcases its potential as an anticancer agent with selective toxicity towards malignant cells and possible applications in antiplatelet therapy. Ongoing research is needed to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
Q & A
Q. What are the optimized synthetic routes for (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol, and how do reaction conditions influence yield?
Methodological Answer: Key synthetic pathways include:
- Ring closure reactions using ethanol under reflux to form the tetrahydrothienopyridine core (e.g., Scheme 1 in ).
- Functionalization of the pyridine moiety via nucleophilic substitution or coupling reactions. For example, crotyl acetate and tetrahydrothieno[3,2-c]pyridine in DME yield 98% product under iridium catalysis .
- Deprotection strategies : Hydrochloric acid in methanol effectively removes tert-butoxycarbonyl (Boc) groups .
Q. Critical Variables :
| Variable | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Solvent Choice | Polar aprotic solvents (DMSO) enhance reactivity | (glacial acetic acid/DMSO) |
| Temperature | Reflux (80–120°C) improves cyclization | |
| Catalysts | Iridium catalysts enable enantioselective amination |
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing thienopyridine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantifies purity (>97% in commercial samples; ) and detects trace intermediates.
- X-ray Crystallography : Resolves absolute configuration, as shown for monoclinic crystal systems (e.g., space group C2/c, β = 92.985°) .
- Melting Point Analysis : Consistency with literature values (e.g., 118–124°C for related compounds; ) indicates purity.
Q. What biological targets are associated with this scaffold, and how are preliminary assays designed?
Methodological Answer :
- ADP Receptor Antagonism : Derivatives like Prasugrel irreversibly bind P2Y12 receptors to inhibit platelet aggregation .
- CNS Targets : Thienopyridine derivatives modulate serotonin and dopamine receptors in schizophrenia and depression models .
- Assay Design :
- In vitro binding assays : Radiolabeled ligands (e.g., ³H-SCH58261 for ADP receptors).
- Functional assays : Platelet-rich plasma (PRP) aggregation tests with ADP as agonist .
Advanced Research Questions
Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis of derivatives?
Methodological Answer :
- Software Tools : SHELXL refines small-molecule structures against high-resolution data but struggles with twinning. SHELXD/E pipelines are robust for macromolecular phasing .
- Disorder Handling : Partial occupancy modeling is critical for flexible side chains (e.g., cyclopropyl groups in Prasugrel derivatives; ).
- Example : A monoclinic crystal (a = 32.692 Å, Z = 8) required anisotropic displacement parameters for accurate refinement .
Q. How does stereochemistry at the pyridine-adjacent carbon influence biological activity?
Methodological Answer :
- Enantioselective Synthesis : Iridium-catalyzed amination achieves >98% enantiomeric excess (e.g., (S)-5-(but-3-en-2-yl) derivatives; ).
- Activity Correlation : (S)-enantiomers of Prasugrel show 10-fold higher P2Y12 inhibition than (R)-forms .
- Chiral HPLC : Use Chiralpak® columns with hexane:IPA mobile phases to resolve enantiomers.
Q. What computational strategies predict binding modes to targets like P2Y12 or serotonin receptors?
Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with Ser317 in P2Y12) .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Correlate logP (e.g., 6.036 for trityl-protected intermediates; ) with bioavailability.
Q. How should researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer :
- Variable Identification : Compare reaction scales (e.g., 1 mmol vs. 10 mmol), purification methods (column chromatography vs. recrystallization), and analytical thresholds.
- Case Study : A 70% yield discrepancy in thienopyridine synthesis may arise from Boc-deprotection efficiency (HCl concentration, vs. 14).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of solvent polarity or catalyst loading across studies.
Q. What structure-activity relationship (SAR) trends are observed for substitutions on the thienopyridine core?
Methodological Answer :
Q. Table 1: Synthetic Conditions for Key Derivatives
| Derivative | Reagents/Conditions | Yield | Evidence |
|---|---|---|---|
| Prasugrel precursor | Crotyl acetate, Ir catalyst, DME | 98% | |
| Boc-deprotected intermediate | HCl/MeOH, RT, 1 hr | 85–90% | |
| Thienopyridine core | Ethanol reflux, 12 hr | 70–75% |
Q. Table 2: Crystallographic Data for a Representative Derivative
| Parameter | Value | Evidence |
|---|---|---|
| Space group | C2/c | |
| a, b, c (Å) | 32.692, 6.3772, 18.215 | |
| β angle (°) | 92.985 | |
| Z | 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
